molecular formula C23H16ClN5O B11210171 N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210171
M. Wt: 413.9 g/mol
InChI Key: XRIVMMLJUQCRBD-UHFFFAOYSA-N
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Description

    N-[4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound with a fused pyrazolo[3,4-d]pyrimidine ring system.

  • It contains a chlorophenoxy group and a phenyl group, making it structurally interesting.
  • This compound has garnered attention due to its biological and pharmacological activities.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: Detailed information on major products resulting from these reactions would require further investigation.

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways: The specific molecular targets and pathways by which this compound exerts its effects remain an area of ongoing research.

      Further Studies Needed: Additional studies are necessary to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C23H16ClN5O

    Molecular Weight

    413.9 g/mol

    IUPAC Name

    N-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C23H16ClN5O/c24-16-6-10-19(11-7-16)30-20-12-8-17(9-13-20)28-22-21-14-27-29(23(21)26-15-25-22)18-4-2-1-3-5-18/h1-15H,(H,25,26,28)

    InChI Key

    XRIVMMLJUQCRBD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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